Quorum sensing-IN-7

Quorum sensing inhibition Chromobacterium violaceum Violacein quantification

Quorum sensing‑IN‑7, chemically designated as N‑(2‑hexadecynoyl)‑L‑homoserine lactone (HSL 4), is a synthetic acetylenic N‑acyl homoserine lactone (AHL) analog that functions as a potent inhibitor of the CviR quorum‑sensing (QS) system in Chromobacterium violaceum. It was identified as the most effective anti‑QS agent among a panel of novel N‑acyl‑HSLs, displaying dose‑dependent suppression of violacein production, AHL biosynthesis, and biofilm formation without detectable cytotoxicity against mammalian Vero cells at concentrations up to 1 mg mL⁻¹.

Molecular Formula C20H33NO3
Molecular Weight 335.5 g/mol
Cat. No. B15567392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuorum sensing-IN-7
Molecular FormulaC20H33NO3
Molecular Weight335.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-13,16-17H2,1H3,(H,21,22)/t18-/m0/s1
InChIKeyVTKDNQMSVAQPFX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Quorum Sensing-IN-7 (HSL 4): A CviR‑Targeted Quorum‑Sensing Inhibitor for Anti‑Virulence Procurement


Quorum sensing‑IN‑7, chemically designated as N‑(2‑hexadecynoyl)‑L‑homoserine lactone (HSL 4), is a synthetic acetylenic N‑acyl homoserine lactone (AHL) analog that functions as a potent inhibitor of the CviR quorum‑sensing (QS) system in Chromobacterium violaceum [1]. It was identified as the most effective anti‑QS agent among a panel of novel N‑acyl‑HSLs, displaying dose‑dependent suppression of violacein production, AHL biosynthesis, and biofilm formation without detectable cytotoxicity against mammalian Vero cells at concentrations up to 1 mg mL⁻¹ [1]. Its mode of action involves direct engagement with the CviR binding pocket, where it establishes critical contacts with Leu 72 and Gln 95, thereby disrupting signal‑dependent transcriptional activation [1].

Why Generic AHL Analogs Cannot Replace Quorum Sensing‑IN‑7 in CviR‑Dependent QS Inhibition


Quorum‑sensing inhibition by AHL analogs is exquisitely sensitive to the structure of the acyl moiety; minute changes—chain length, saturation, or the presence of a triple bond—dictate whether a compound acts as an agonist, a weak antagonist, or a potent inhibitor of CviR [1]. The cognate autoinducer C10‑HSL (HSL 2) actually over‑induces violacein production by 3‑fold at sub‑MIC levels, while the 6‑decynoyl derivative HSL 3 exhibits significant cytotoxicity against C. violaceum at all tested concentrations, confounding anti‑QS readouts [1]. Only HSL 4 combines sub‑MIC bacteriostatic neutrality, strong CviR antagonism, and mammalian safety, making simple in‑class substitution unreliable; any replacement must be experimentally validated across the exact same efficacy, toxicity, and target‑engagement assays to avoid selecting an agonist or a cytotoxic congener [1].

Quorum Sensing‑IN‑7: Quantitative Evidence for Differentiated Performance


HSL 4 Is the Most Potent Anti‑QS Agent in a Head‑to‑Head Panel of Synthetic N‑Acyl‑HSLs

In a direct comparison of four synthetic N‑acyl‑HSLs (C6‑HSL, C10‑HSL, HSL 3, and HSL 4) tested at 0.25, 0.50, and 1 mg mL⁻¹ against C. violaceum ATCC 12472, HSL 4 was the sole analog that reduced violacein production in a dose‑dependent manner at sub‑MIC concentrations without itself over‑inducing the pigment [1]. By contrast, C10‑HSL (the natural agonist) increased violacein output 3‑fold relative to the untreated control, and HSL 3 was cytotoxic to the bacterium at all tested levels, masking any genuine QS‑inhibitory signal [1]. Semi‑quantitative spectrophotometric analysis (λ = 585 nm) confirmed that the anti‑QS activity of HSL 4 was superior to every other member of the series, fulfilling the key criterion of separating growth inhibition from signal antagonism [1].

Quorum sensing inhibition Chromobacterium violaceum Violacein quantification

HSL 4 Inhibits Endogenous AHL Production, Confirming CviR‑Mediated Signal Disruption

The study further quantified the effect of HSL 4 on the biosynthesis of native AHL autoinducers in C. violaceum. At concentrations of 0.25, 0.50, and 1 mg mL⁻¹, HSL 4 markedly reduced the levels of extractable HSLs, demonstrating that it not only blocks CviR‑dependent transcriptional output (violacein) but also attenuates upstream signal production [1]. This dual action—receptor antagonism coupled with suppression of autoinducer synthesis—was not observed for C10‑HSL or HSL 3 under the same conditions, with C10‑HSL predictably elevating HSL titers and HSL 3 confounded by its intrinsic toxicity [1].

Acyl-homoserine lactone quantification CviR antagonism Autoinducer biosynthesis

HSL 4 Attains Potent Biofilm Inhibition Without Bactericidal Confounds

The anti‑biofilm activity of HSL 4 was evaluated using a crystal‑violet‑based microtiter plate assay. HSL 4 significantly reduced biofilm biomass at 0.25, 0.50, and 1 mg mL⁻¹ relative to the vehicle control [1]. Crucially, this reduction occurred at concentrations that did not impair planktonic growth (sub‑MIC), corroborating a true anti‑virulence mechanism rather than a bactericidal effect [1]. In contrast, HSL 3 could not be reliably assessed for biofilm inhibition because of its inherent cytotoxicity, and C10‑HSL, as the native agonist, promoted biofilm formation rather than inhibiting it [1].

Biofilm inhibition Anti‑virulence C. violaceum

Selective Mammalian Safety Profile: HSL 4 Is Non‑Cytotoxic to Vero Cells at Active Concentrations

A critical differentiator for procurement is the selectivity window. HSL 4 was tested against Vero (African green monkey kidney) epithelial cells via MTT assay at concentrations spanning 0.0039 to 1 mg mL⁻¹ [1]. No significant reduction in cell viability was observed across this entire range, indicating that the concentrations effective for QS inhibition (0.25–1 mg mL⁻¹) are non‑toxic to mammalian cells in this model [1]. While the study did not report a formal selectivity index for the comparator analogs, the absence of Vero cell toxicity for HSL 4 stands in contrast to HSL 3, which was cytotoxic even to the bacterial target, precluding any meaningful therapeutic window [1].

Cytotoxicity Vero cells Selectivity index

Molecular Docking Confirms Superior CviR Engagement Relative to Other Panel Members

In silico docking of all novel N‑acyl‑HSLs into the crystal structure of the CviR receptor (PDB 3QP5) revealed that HSL 4 forms stronger interactions with the key residues Leu 72 and Gln 95 than any other analog [1]. These contacts are essential for antagonizing the CviR conformational change required for DNA binding and transcriptional activation [1]. The docking scores and binding poses indicate that the 2‑hexadecynoyl chain of HSL 4 occupies the acyl‑binding tunnel more favorably than the shorter or saturated chains of C6‑HSL, C10‑HSL, or HSL 3, providing a molecular rationale for its superior anti‑QS profile [1].

Molecular docking CviR binding pocket structure–activity relationship

Quorum Sensing‑IN‑7: Best‑Fit Research and Industrial Application Scenarios


CviR‑Dependent QS Inhibition in Gram‑Negative Pathogen Models

HSL 4 is the compound of choice for any laboratory utilizing Chromobacterium violaceum as a model organism for Gram‑negative quorum sensing. Its ability to suppress violacein production, endogenous AHL biosynthesis, and biofilm formation at sub‑MIC concentrations—without the agonist activity of C10‑HSL or the cytotoxicity of HSL 3—makes it the most reliable chemical probe for dissecting CviR‑regulated virulence circuits [1]. Researchers can employ HSL 4 at 0.25–1 mg mL⁻¹ to achieve graded QS inhibition while maintaining bacterial viability, enabling clean structure–activity relationship studies.

Anti‑Biofilm Screening Campaigns Targeting CviR

Industrial and academic groups running high‑throughput screens for biofilm inhibitors can deploy HSL 4 as a positive control or reference compound for CviR‑mediated biofilm suppression. Its validated activity at 0.25–1 mg mL⁻¹ in a standard crystal‑violet microtiter assay, combined with the absence of confounding bactericidal effects, provides a reproducible benchmark against which novel chemical entities can be compared [1].

Selectivity Profiling in Mammalian‑Bacterial Co‑Culture Systems

The documented lack of cytotoxicity against Vero cells at concentrations up to 1 mg mL⁻¹ supports the use of HSL 4 in co‑culture models where mammalian host cells and C. violaceum (or related CviR‑harboring strains) are studied simultaneously [1]. This selectivity window is a prerequisite for experiments that aim to disentangle direct antibacterial effects from host‑cell‑mediated immune modulation.

Structure‑Based Design of CviR Antagonists

Medicinal chemistry teams focused on CviR as an anti‑virulence target will find HSL 4 invaluable as a starting scaffold. The molecular docking data confirm that the 2‑hexadecynoyl chain establishes critical contacts with Leu 72 and Gln 95, providing a clear pharmacophoric hypothesis for further optimization [1]. Analogs that lack this acetylenic motif, such as C10‑HSL or HSL 3, fail to achieve the same engagement profile, reinforcing the unique structural value of HSL 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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